molecular formula C9H7ClF3NO3 B13707853 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid

Cat. No.: B13707853
M. Wt: 269.60 g/mol
InChI Key: BBBDLCDZBDQTEG-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid (SY262222) is a fluorinated hydroxybutanoic acid derivative characterized by a 6-chloro-3-pyridyl substituent and a trifluoromethyl group.

Properties

Molecular Formula

C9H7ClF3NO3

Molecular Weight

269.60 g/mol

IUPAC Name

3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C9H7ClF3NO3/c10-6-2-1-5(4-14-6)8(17,3-7(15)16)9(11,12)13/h1-2,4,17H,3H2,(H,15,16)

InChI Key

BBBDLCDZBDQTEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CC(=O)O)(C(F)(F)F)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects . It binds to these receptors, causing overstimulation and subsequent paralysis of the insect’s nervous system. This leads to the death of the insect, effectively controlling pest populations.

Comparison with Similar Compounds

Structural Analogues

The following compounds are structurally related to SY262222, differing in substituents, fluorine content, or functional groups:

Compound ID Substituent Fluorine Atoms Functional Group Molecular Formula Molar Mass (g/mol)
SY262222 (Target) 6-Chloro-3-pyridyl 3 (CF3) Hydroxybutanoic acid C10H8ClF3NO3 ~284.63 (predicted)
SY262219 4-Chlorophenyl 2 (CF2) Hydroxybutanoic acid C10H9ClF2O3 ~250.63 (predicted)
SY262221 6-Chloro-3-pyridyl 2 (CF2) Hydroxybutanoic acid C9H7ClF2NO3 ~266.61 (predicted)
SY262223 6-Chloro-3-pyridyl 3 (CF3) Hydroxybutanenitrile C9H5ClF3NO ~247.60 (predicted)

Key Structural Differences :

  • Fluorine Content : Trifluoromethyl (CF3) groups enhance electron-withdrawing effects and metabolic stability compared to difluoro (CF2) analogs .
  • Functional Group : SY262223 replaces the carboxylic acid with a nitrile group, altering acidity and reactivity .

Physicochemical Properties

Experimental or predicted data for select analogs (e.g., 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid, CAS 1780797-33-2) highlight trends:

Property SY262222 (Predicted) 3-(4-Chlorophenyl) Analog SY262221 (Predicted)
Density (g/cm³) ~1.52 1.521±0.06 ~1.49
Boiling Point (°C) ~375 374.6±42.0 ~360
pKa ~3.4 3.53±0.10 ~3.8

Key Observations :

  • Acidity : The trifluoromethyl group lowers the pKa (increases acidity) compared to difluoro analogs, as seen in the 4-chlorophenyl analog (pKa 3.53 vs. predicted higher values for CF2-containing compounds) .
  • Thermal Stability : Higher boiling points in trifluoro derivatives correlate with stronger intermolecular forces due to fluorine’s electronegativity .

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